Cas no 22767-95-9 (propan-2-yl 3-phenylpropanoate)
22767-95-9 structure
Product Name:propan-2-yl 3-phenylpropanoate
Numero CAS:22767-95-9
MF:C12H16O2
MW:192.254243850708
CID:273498
PubChem ID:347496
Update Time:2025-05-20
propan-2-yl 3-phenylpropanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenepropanoic acid,1-methylethyl ester
- isopropyl 3-phenylpropanoate
- propan-2-yl 3-phenylpropanoate
- FT-0716141
- 3-phenyl-propanoic acid 1-methylethyl ester
- 3-Phenylpropionic acid, isopropyl ester
- 22767-95-9
- DTXSID80324271
- NSC-406208
- SCHEMBL3183513
- 3-Phenyl-propionic acid, isopropyl ester
- isopropyl 3-phenylpropionate
- AKOS008947909
- Isopropyl 3-phenylpropanoate #
- Benzenepropanoic acid 1-methylethyl ester
- NSC406208
-
- Inchi: 1S/C12H16O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
- Chiave InChI: YQPAOLMOGAHRLG-UHFFFAOYSA-N
- Sorrisi: O(C(CCC1C=CC=CC=1)=O)C(C)C
Proprietà calcolate
- Massa esatta: 192.11508
- Massa monoisotopica: 192.11503
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 5
- Complessità: 169
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Densità: 1
- Punto di ebollizione: 258.5°C at 760 mmHg
- Punto di infiammabilità: 102°C
- Indice di rifrazione: 1.495
- PSA: 26.3
propan-2-yl 3-phenylpropanoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-39682694-1.0g |
propan-2-yl 3-phenylpropanoate |
22767-95-9 | 95% | 1.0g |
$0.0 | 2023-05-08 | |
| Enamine | BBV-39682694-1g |
propan-2-yl 3-phenylpropanoate |
22767-95-9 | 95% | 1g |
$328.0 | 2023-10-28 | |
| Enamine | BBV-39682694-2.5g |
propan-2-yl 3-phenylpropanoate |
22767-95-9 | 95% | 2.5g |
$680.0 | 2023-10-28 | |
| Enamine | BBV-39682694-5g |
propan-2-yl 3-phenylpropanoate |
22767-95-9 | 95% | 5g |
$859.0 | 2023-10-28 | |
| Enamine | BBV-39682694-10g |
propan-2-yl 3-phenylpropanoate |
22767-95-9 | 95% | 10g |
$1080.0 | 2023-10-28 |
propan-2-yl 3-phenylpropanoate Letteratura correlata
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1. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre carrying a silyl group at the β positionRoger A. N. C. Crump,Ian Fleming,John H. M. Hill,David Parker,N. Laxma Reddy,David Waterson J. Chem. Soc. Perkin Trans. 1 1992 3277
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2. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre carrying a silyl group at the β positionRoger A. N. C. Crump,Ian Fleming,John H. M. Hill,David Parker,N. Laxma Reddy,David Waterson J. Chem. Soc. Perkin Trans. 1 1992 3277
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